4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1797159-55-7
VCID: VC4651966
InChI: InChI=1S/C19H25NO3S/c1-4-5-12-23-16-9-7-15(8-10-16)19(21)20-13-17(22-3)18-11-6-14(2)24-18/h6-11,17H,4-5,12-13H2,1-3H3,(H,20,21)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C)OC
Molecular Formula: C19H25NO3S
Molecular Weight: 347.47

4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide

CAS No.: 1797159-55-7

VCID: VC4651966

Molecular Formula: C19H25NO3S

Molecular Weight: 347.47

* For research use only. Not for human or veterinary use.

4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide - 1797159-55-7

Description

4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic organic compound belonging to the benzamide class. It features a unique structural composition, including a butoxy group and a methoxy-substituted thiophene moiety, which makes it of interest in various research fields due to its potential biological activities and applications.

Synthesis and Characterization

The synthesis of 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide involves multiple steps, typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and molecular weight.

Potential Applications and Biological Activities

This compound is of interest in various scientific fields due to its potential biological activities. While specific applications are not detailed in the search results, compounds with similar structures often exhibit pharmacological properties, such as enzyme modulation or receptor binding, which could lead to therapeutic effects.

Research Findings and Future Directions

In vitro studies are crucial for understanding how 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide interacts with biological targets. Future research should focus on elucidating its mechanism of action and exploring its potential therapeutic applications.

CAS No. 1797159-55-7
Product Name 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
Molecular Formula C19H25NO3S
Molecular Weight 347.47
IUPAC Name 4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Standard InChI InChI=1S/C19H25NO3S/c1-4-5-12-23-16-9-7-15(8-10-16)19(21)20-13-17(22-3)18-11-6-14(2)24-18/h6-11,17H,4-5,12-13H2,1-3H3,(H,20,21)
Standard InChIKey JRWWFVIFXBKYMS-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C)OC
Solubility not available
PubChem Compound 71810361
Last Modified Aug 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator